2-Hydroxy-5-methylbenzene-1-sulfonyl chloride

説明

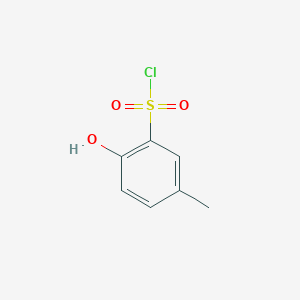

2-Hydroxy-5-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H7ClO3S and a molecular weight of 206.65 g/mol . It is a derivative of benzene, featuring a hydroxyl group at the second position, a methyl group at the fifth position, and a sulfonyl chloride group at the first position. This compound is primarily used in organic synthesis and various industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride typically involves the sulfonation of 2-Hydroxy-5-methylbenzene (also known as 2-Hydroxy-5-methylphenol or 5-Methylresorcinol) followed by chlorination. The general steps are as follows:

Sulfonation: 2-Hydroxy-5-methylbenzene is treated with sulfuric acid (H2SO4) to introduce the sulfonic acid group (-SO3H) at the para position relative to the hydroxyl group.

Chlorination: The resulting sulfonic acid derivative is then reacted with thionyl chloride (SOCl2) to convert the sulfonic acid group into a sulfonyl chloride group (-SO2Cl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

- Controlled addition of sulfuric acid to 2-Hydroxy-5-methylbenzene under cooling to manage the exothermic nature of the reaction.

- Subsequent chlorination using thionyl chloride in the presence of a catalyst to enhance the reaction rate and efficiency.

化学反応の分析

Types of Reactions

2-Hydroxy-5-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to form 2-Hydroxy-5-methylbenzene-1-sulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or under mild heating.

Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used, and the reaction is usually conducted at room temperature.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonate Thioesters: Formed by reaction with thiols.

Sulfonic Acid: Formed by hydrolysis or reduction.

科学的研究の応用

Pharmaceutical Applications

2-Hydroxy-5-methylbenzene-1-sulfonyl chloride serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Synthesis of Antimicrobial Agents : The compound has been utilized in developing antibiotics that target bacterial infections, leveraging its ability to modify biological molecules effectively.

- Anticancer Drug Development : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit specific cancer cell lines, showcasing potential for therapeutic use against malignancies .

Role as a Sulfonylating Agent

As a sulfonylating agent, this compound is employed in organic synthesis to introduce sulfonyl groups into various substrates. This modification can enhance the solubility and reactivity of compounds, making them more suitable for further chemical transformations.

Emerging studies suggest that this compound may exhibit biological activity beyond its synthetic utility:

- Antiviral Activity : Similar compounds have shown promise as inhibitors of viral replication, particularly in the context of HIV protease inhibitors . The structural characteristics of this compound may contribute to its potential efficacy against viral targets.

- Cell Culture Applications : It has been noted as an effective buffering agent in cell culture media, maintaining pH levels conducive to cellular activity .

Case Studies and Research Findings

Several case studies highlight the utility of this compound:

- Anticancer Studies : A study demonstrated that derivatives of this compound could induce apoptosis in specific cancer cell lines, indicating its potential as a lead compound for drug development .

- Synthetic Pathways : Research has outlined efficient synthetic pathways utilizing this compound to create complex molecules with high yields, showcasing its importance in medicinal chemistry .

- Biological Activity Exploration : Investigations into the biological activities of structurally similar compounds have revealed antimicrobial properties that warrant further exploration for therapeutic applications .

作用機序

The mechanism of action of 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion to yield the final product. This mechanism is common in nucleophilic substitution reactions involving sulfonyl chlorides.

類似化合物との比較

Similar Compounds

2-Hydroxybenzene-1-sulfonyl chloride: Lacks the methyl group at the fifth position.

4-Hydroxy-3-methylbenzene-1-sulfonyl chloride: The hydroxyl and methyl groups are positioned differently on the benzene ring.

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride: Contains a nitro group instead of a methyl group.

Uniqueness

2-Hydroxy-5-methylbenzene-1-sulfonyl chloride is unique due to the presence of both hydroxyl and methyl groups on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. The specific positioning of these groups can also affect the compound’s physical properties and its applications in various fields.

生物活性

2-Hydroxy-5-methylbenzene-1-sulfonyl chloride, also known as methyl-2-hydroxybenzenesulfonyl chloride , is an aromatic sulfonyl chloride compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a hydroxyl group and a sulfonyl chloride functional group, which contribute to its reactivity and interaction with biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₇ClO₃S

- Molecular Weight : 196.65 g/mol

The presence of the sulfonyl chloride group makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism of action involves:

- Inhibition of Enzymatic Activity : This compound may inhibit enzymes involved in metabolic pathways, particularly hydroxysteroid dehydrogenases, which are crucial for steroid metabolism. Such inhibition can have therapeutic implications in conditions like type 2 diabetes.

- Binding Affinity : The compound's structure allows it to form hydrogen bonds and ionic interactions with active sites of enzymes, enhancing its potential as an inhibitor.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonyl chloride derivatives, including this compound. Research indicates that these compounds exhibit significant activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MSSA) | 0.78 - 12.5 mg/L |

| Enterococcus faecalis | 6.25 mg/L |

| Escherichia coli | Notable inhibition observed |

These findings suggest that derivatives can be considered potential antibacterial agents due to their low MIC values relative to cytotoxicity limits in human cell lines .

Cytotoxicity Studies

Cytotoxicity assays performed on normal lung fibroblast cells (MRC-5) revealed that the IC50 values for various derivatives were higher than 12.3 mg/L, indicating a favorable therapeutic index for further development .

Case Study 1: Inhibition of Hydroxysteroid Dehydrogenases

A study focusing on the inhibition of hydroxysteroid dehydrogenases by sulfonyl derivatives demonstrated that this compound effectively reduced enzyme activity in vitro. The study utilized kinetic assays to evaluate binding affinity and inhibition constants, revealing a promising profile for managing steroid hormone-related disorders.

Case Study 2: Antimicrobial Efficacy

Another research effort assessed the antimicrobial efficacy of this compound against a panel of bacterial pathogens. The results indicated that the compound not only inhibited bacterial growth but also demonstrated lower toxicity towards human cells compared to traditional antibiotics, suggesting a potential role in developing new antibacterial therapies .

特性

IUPAC Name |

2-hydroxy-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3S/c1-5-2-3-6(9)7(4-5)12(8,10)11/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKHPHOPDHZLLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926219-97-8 | |

| Record name | 2-hydroxy-5-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。